molecular formula C23H32FN3O2 B11061955 1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11061955
M. Wt: 401.5 g/mol
InChI Key: MEWMEYFRUOQIOW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a fluorophenyl group, a pyrrolidine-2,5-dione core, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Piperidine Moiety: This is usually done through a reductive amination process, where the piperidine ring is attached to the core structure via an amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, a pyrrolidine-2,5-dione core, and a piperidine moiety makes it particularly interesting for medicinal chemistry applications, as it may offer unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C23H32FN3O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H32FN3O2/c1-17-6-11-25(12-7-17)13-8-18-9-14-26(15-10-18)21-16-22(28)27(23(21)29)20-4-2-19(24)3-5-20/h2-5,17-18,21H,6-16H2,1H3

InChI Key

MEWMEYFRUOQIOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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